(2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-(3-methylphenyl)-2H-chromen-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-(3-methylphenyl)-2H-chromen-2-imine” is a complex organic molecule that features a benzodiazole ring, a methoxy group, and a chromen-2-imine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-(3-methylphenyl)-2H-chromen-2-imine” typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide.
Construction of the Chromen-2-imine Core: This step might involve the condensation of a suitable aldehyde with an amine, followed by cyclization.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the imine nitrogen.
Reduction: Reduction reactions could target the imine group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzodiazole or chromen rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an amine.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology
Medicine
In medicinal chemistry, such compounds are often investigated for their potential as therapeutic agents, including anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry
In industry, the compound might be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of “(2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-(3-methylphenyl)-2H-chromen-2-imine” would depend on its specific application. For instance, if it is being studied as a drug candidate, its mechanism might involve binding to a specific enzyme or receptor, thereby modulating a biological pathway.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-phenyl-2H-chromen-2-imine
- (2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-(4-methylphenyl)-2H-chromen-2-imine
Uniqueness
The unique combination of the benzodiazole ring, methoxy group, and chromen-2-imine structure in “(2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-(3-methylphenyl)-2H-chromen-2-imine” may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-6-methoxy-N-(3-methylphenyl)chromen-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2/c1-15-6-5-7-17(12-15)25-24-19(23-26-20-8-3-4-9-21(20)27-23)14-16-13-18(28-2)10-11-22(16)29-24/h3-14H,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONZQMOUNMNJLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2C(=CC3=C(O2)C=CC(=C3)OC)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.